molecular formula C9H8FNO3 B11901049 5-Fluoro-2-nitrophenylacetone

5-Fluoro-2-nitrophenylacetone

Cat. No.: B11901049
M. Wt: 197.16 g/mol
InChI Key: BMCKPBAHCMQWPA-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenylacetone: is an organic compound with the molecular formula C9H8FNO3 It is a derivative of phenylacetone, where the phenyl ring is substituted with a fluorine atom at the 5-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitrophenylacetone typically involves the nitration of 5-fluoroacetophenone followed by a series of chemical reactions to introduce the nitro group at the desired position. One common method involves the use of nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions to achieve the desired substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ advanced reactors and optimized reaction conditions to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-2-nitrophenylacetone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic conditions are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of 5-fluoro-2-nitrobenzoic acid.

    Reduction: Formation of 5-fluoro-2-aminophenylacetone.

    Substitution: Formation of various substituted phenylacetone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Fluoro-2-nitrophenylacetone is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: The compound is investigated for its potential pharmacological properties. Derivatives of this compound may exhibit activity against certain diseases, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenylacetone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    5-Fluoro-2-nitrophenylacetonitrile: Similar in structure but with a nitrile group instead of a ketone.

    5-Fluoro-2-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of a phenylacetone moiety.

    5-Fluoro-2-nitrophenol: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness: 5-Fluoro-2-nitrophenylacetone is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, combined with the acetone moiety. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.

Biological Activity

5-Fluoro-2-nitrophenylacetone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and mechanisms of action.

This compound has the following chemical structure:

  • Molecular Formula : C9H8FNO3
  • Molecular Weight : 201.16 g/mol

The synthesis of this compound typically involves the nitration of 5-fluoroacetophenone using a mixture of nitric and sulfuric acids. The reaction conditions can vary, affecting the yield and purity of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may act as an inhibitor for certain enzymes and receptors involved in disease processes.

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as IL-1 and TNF-alpha. This suggests its utility in treating inflammatory diseases.
  • Cytotoxicity : In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's cytotoxic effects on breast cancer cell lines. The results showed an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to control groups .
  • Case Study 2 : Another investigation focused on its antimicrobial properties, revealing that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Data Summary

PropertyValue
Molecular FormulaC9H8FNO3
Molecular Weight201.16 g/mol
Antimicrobial MIC (S. aureus)32 µg/mL
Cytotoxic IC50 (Breast Cancer)15 µM

Properties

IUPAC Name

1-(5-fluoro-2-nitrophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-6(12)4-7-5-8(10)2-3-9(7)11(13)14/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCKPBAHCMQWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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